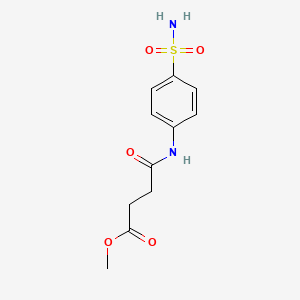

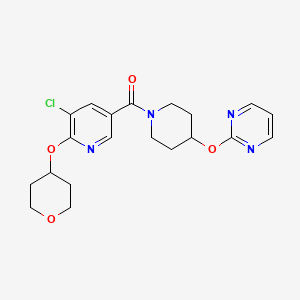

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

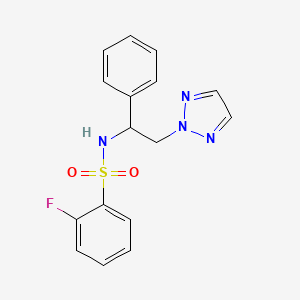

“Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate” is a chemical compound with the CAS number 161388-94-9 . It is also known by other synonyms such as ‘methyl 4-oxo-4-((4-sulfamoylphenyl)amino)butanoate’ and 'methyl 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoate’ .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate” were not found, there are studies on the synthesis of similar compounds. For instance, the oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide has been studied in aqueous acetic acid medium . Another study discusses the synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids .Wissenschaftliche Forschungsanwendungen

1. Environmental Monitoring

A study by Shoeib et al. (2005) focused on perfluorinated alkyl sulfonamides (PFASs) used in various consumer products. The research involved comprehensive indoor and outdoor air and house dust sampling in Ottawa, Canada. The study revealed significant information about the occurrence and indoor air source strength of several PFASs, including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and others. This research highlights the environmental monitoring and potential health assessment applications of related sulfonamide compounds (Shoeib et al., 2005).

2. Chemical Synthesis

A study by Solladié et al. (2000) demonstrated the stereoselective synthesis of enantiomerically pure compounds using sulfonamide derivatives. They showed that t-butyl 4-sulfinyl-3-silyloxy-butanoate can be transformed in a Pummerer reaction into various compounds, indicating the role of sulfonamides in synthetic chemistry (Solladié et al., 2000).

3. Investigating Chemical Reactivity

Research by Ning et al. (2018) explored the mechanisms of intramolecular cyclization of sulfonamides under different conditions. This study provides insights into the chemical reactivity of sulfonamides, contributing to our understanding of their behavior in various chemical environments (Ning et al., 2018).

4. Photolabile Protecting Groups

A study by Ali et al. (2012) used 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels. This research shows the application of such compounds in the development of light-responsive materials and devices (Ali et al., 2012).

5. Quantum Chemical Study

Jiao et al. (2015) conducted a quantum chemical study on the autoignition chemistry of methyl butanoate, a surrogate for biodiesel fuel. This research highlights the application of sulfonamide derivatives in understanding and improving fuel performance (Jiao et al., 2015).

Eigenschaften

IUPAC Name |

methyl 4-oxo-4-(4-sulfamoylanilino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-18-11(15)7-6-10(14)13-8-2-4-9(5-3-8)19(12,16)17/h2-5H,6-7H2,1H3,(H,13,14)(H2,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKQNEFREWGOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)

![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)

![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)